molecular formula C8H12BNO3 B566676 (6-Isopropoxypyridin-2-yl)boronic acid CAS No. 1315350-54-9

(6-Isopropoxypyridin-2-yl)boronic acid

Cat. No.: B566676
CAS No.: 1315350-54-9
M. Wt: 180.998
InChI Key: VCMWLHPNTJNJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Isopropoxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isopropoxy group at the sixth position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Isopropoxypyridin-2-yl)boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically employs scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The halogen-metal exchange followed by borylation remains a fundamental and reliable method for large-scale production .

Comparison with Similar Compounds

(6-Isopropoxypyridin-2-yl)boronic acid can be compared with other pyridinylboronic acids:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for particular synthetic applications.

Properties

IUPAC Name

(6-propan-2-yloxypyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO3/c1-6(2)13-8-5-3-4-7(10-8)9(11)12/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMWLHPNTJNJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671271
Record name {6-[(Propan-2-yl)oxy]pyridin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315350-54-9
Record name {6-[(Propan-2-yl)oxy]pyridin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.